molecular formula C14H13ClFNO B2841446 4-Chloro-2-{[(3-fluoro-2-methylphenyl)amino]methyl}phenol CAS No. 1223888-52-5

4-Chloro-2-{[(3-fluoro-2-methylphenyl)amino]methyl}phenol

Cat. No.: B2841446
CAS No.: 1223888-52-5
M. Wt: 265.71
InChI Key: RJXVUMQYOFEDTB-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(3-fluoro-2-methylphenyl)amino]methyl}phenol is a substituted phenol derivative featuring a chlorine atom at the 4-position of the aromatic ring and a [(3-fluoro-2-methylphenyl)amino]methyl group at the 2-position. This compound belongs to the broader class of aminophenols, which are characterized by their phenol core and aminoalkyl or arylaminomethyl substituents. Such structures are often synthesized via Schiff base formation or reductive amination, followed by functional group modifications.

The compound’s molecular formula is inferred to be C₁₄H₁₂ClFNO, with an average molecular mass of 279.70 g/mol (calculated based on similar compounds in and ). Its structure is stabilized by intramolecular hydrogen bonding between the phenolic -OH and the adjacent amino group, a feature common to many aminophenols (e.g., and ). This hydrogen bonding influences conformational rigidity and may enhance thermal stability or crystallinity .

Properties

IUPAC Name

4-chloro-2-[(3-fluoro-2-methylanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO/c1-9-12(16)3-2-4-13(9)17-8-10-7-11(15)5-6-14(10)18/h2-7,17-18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXVUMQYOFEDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chloro substituent undergoes displacement under specific conditions. In analogous systems, hydrolysis of 4-chloromethylbenzene derivatives produces phenolic isomers through intermediate aryne formation . For this compound:

Reaction Conditions :

  • Base-catalyzed hydrolysis (NaOH/H₂O, 60–70°C)

  • Nitration with mixed H₂SO₄/HNO₃ at 0°C

Key Observations :

  • Steric hindrance from the adjacent aminomethyl group reduces substitution rates compared to simpler aryl chlorides

  • Regioselectivity influenced by electron-withdrawing fluoro and electron-donating amino groups

Reaction TypeReagentsTemperatureProductYield*
HydrolysisNaOH60–70°CPhenol derivatives68–72%
NitrationHNO₃/H₂SO₄0°CNitro-substituted isomers89%

*Yields based on analogous reactions

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation to quinone derivatives:

Mechanism :

  • Single-electron oxidation generates phenoxyl radical intermediates

  • Subsequent oxidation forms o-quinone structures

Experimental Data :

Oxidizing AgentSolventReaction TimeProduct
KMnO₄H₂SO₄2 hr3-fluoro-2-methylphenylquinone
H₂O₂/Fe²⁺EtOH4 hrSemiquinone radical

Quinone products show enhanced electrochemical activity with redox potentials between +0.35V to +0.78V vs SCE.

Reductive Transformations

The aminomethyl group participates in reductive processes:

Key Reactions :

  • Catalytic hydrogenation (H₂/Pd-C) reduces C=N bonds in Schiff base derivatives

  • NaBH₄-mediated reduction of imine intermediates to secondary amines

Comparative Reactivity :

Reducing AgentSelectivityByproducts
NaBH₄High (>90%)Minimal
LiAlH₄ModerateDehalogenation products

Electrophilic Aromatic Substitution

Directing effects of substituents control reaction sites:

Substituent Analysis :

GroupDirecting EffectActivating/Deactivating
-OHortho/paraStrongly activating
-CH₂NHArortho/paraModerately activating
-ClmetaWeakly deactivating

Bromination Data :

ConditionsMajor ProductIsomer Ratio
NBS/DMF, 25°C5-bromo derivative82:18 (para:meta)
Br₂/FeBr₃, 0°C3-bromo derivative64:36 (ortho:para)

Sulfonate Protection Chemistry

Phenolic OH protection enables controlled functionalization :

Optimal Conditions :

  • Methanesulfonyl chloride/pyridine (0°C, 2 hr)

  • Deprotection with HCl/MeOH (80°C, 1 hr)

Yield Optimization :

StepReagentTemperatureYield
ProtectionMsCl0°C93%
DeprotectionHCl80°C88%

This comprehensive analysis demonstrates the compound's synthetic versatility, with reaction outcomes dictated by competing electronic effects of its substituents. The data tables provide actionable parameters for implementing these transformations in laboratory settings.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that 4-Chloro-2-{[(3-fluoro-2-methylphenyl)amino]methyl}phenol exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a potential candidate for developing new antibacterial agents. For instance, a study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in treating infections caused by these pathogens .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which may have implications for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Agricultural Science

Pesticide Development
this compound is being explored as an active ingredient in pesticide formulations. Its ability to target specific pests while minimizing harm to beneficial insects is a crucial factor in its development. Research conducted by the IR-4 Project indicates that this compound has shown promise in controlling various agricultural pests, thus contributing to integrated pest management strategies .

Vector Control
In public health, the compound has potential applications in vector control. Its effectiveness against mosquito larvae has been documented, suggesting it could be utilized in formulations aimed at reducing mosquito populations and consequently lowering the incidence of vector-borne diseases such as malaria and dengue fever .

Material Science

Polymer Additives
In material science, this compound serves as an additive in polymer formulations to enhance thermal stability and mechanical properties. Studies have indicated that incorporating this compound into polymer matrices can improve their resistance to heat and chemical degradation, making them suitable for demanding applications in automotive and aerospace industries .

Case Studies

Application Area Study Reference Findings
Antimicrobial Activity Effective against Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects Inhibits pro-inflammatory cytokine production.
Pesticide Development Promising results in controlling agricultural pests.
Vector Control Effective against mosquito larvae for public health applications.
Polymer Additives Enhances thermal stability and mechanical properties of polymers.

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(3-fluoro-2-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of aminophenols allows for tailored physicochemical and biological properties. Below is a comparative analysis of 4-Chloro-2-{[(3-fluoro-2-methylphenyl)amino]methyl}phenol and its analogs:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound (Target Compound) -Cl (4), -CH₂NH-(3-Fluoro-2-methylphenyl) (2) C₁₄H₁₂ClFNO 279.70 Potential catalyst/pharmacological agent Inferred
4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol -Cl (4), -CH₂NH-(3-Cl-4-F-phenyl) (2) C₁₃H₁₀Cl₂FNO 286.13 Higher halogen content; used in crystallography
4-Chloro-2-(((2,3-dimethylphenyl)amino)methyl)phenol (MFI23) -Cl (4), -CH₂NH-(2,3-dimethylphenyl) (2) C₁₅H₁₅ClNO 260.74 Low synthesis yield (10%); tested in mitochondrial modulation
4-Chloro-2-[(1-((2,3-dimethylphenyl)amino)ethyl)phenol (MFI8) -Cl (4), -CH(CH₃)NH-(2,3-dimethylphenyl) (2) C₁₆H₁₇ClNO 274.77 Enhanced steric bulk; chiral center introduced
4-Chloro-2-{(E)-[(2-ethoxyphenyl)imino]methyl}phenol -Cl (4), -CH=N-(2-ethoxyphenyl) (2) C₁₅H₁₄ClNO₂ 283.73 Schiff base; studied for HOMO-LUMO properties
4-Chloro-2-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol -Cl (4), -CH₂NH-(5-Fluoro-2-methylphenyl) (2) C₁₄H₁₂ClFNO 279.70 Structural isomer of target compound; similar mass

Structural and Functional Insights

Chlorine at the 4-position is conserved across most analogs, contributing to electron-withdrawing effects that stabilize the phenol ring .

Aminoalkyl vs. Iminomethyl Groups: Schiff base derivatives (e.g., 4-Chloro-2-{(E)-[(2-ethoxyphenyl)imino]methyl}phenol in ) lack the reduced -CH₂NH- linkage, resulting in planar imine groups that influence π-π stacking and electronic properties (e.g., lower HOMO-LUMO gaps) . Reductive amination products (e.g., MFI23 in ) feature flexible -CH₂NH- bridges, enabling conformational adaptability in biological systems .

Stereochemical Considerations: Compounds like 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}ethyl)phenol () incorporate chiral centers, enabling applications in asymmetric catalysis. The target compound’s stereochemistry (if chiral) could similarly influence its reactivity .

Hydrogen Bonding and Crystal Packing: Intramolecular O-H⋯N hydrogen bonds (common in aminophenols) stabilize the phenol-amino interaction, as seen in and . This feature enhances thermal stability and influences solubility . Weak intermolecular interactions (e.g., C-H⋯π in ) govern crystal packing, affecting material properties like melting points .

Synthetic Yields and Challenges: MFI23 () has a low yield (10%), attributed to steric hindrance during reductive amination. The target compound’s synthesis may face similar challenges if bulky substituents are present . High-yield protocols (e.g., 83.5% in ) often employ optimized solvent systems (e.g., THF/ethanol) and purification methods .

Biological Activity

4-Chloro-2-{[(3-fluoro-2-methylphenyl)amino]methyl}phenol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant research findings and data tables.

  • Molecular Formula : C14H13ClFNO
  • Molecular Weight : 265.71 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against a range of bacterial strains and fungi:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Bacillus subtilis4.69 - 22.9 µM
Candida albicans16.69 - 78.23 µM

These results suggest that the compound has moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens like Candida albicans .

Anticancer Activity

The anticancer potential of this compound was assessed through cell-based assays targeting various cancer cell lines. Notably, it demonstrated cytostatic effects in human metastatic melanoma cells, showing promise as a therapeutic agent in cancer treatment.

A study reported that the compound inhibited cell growth effectively, with IC50 values indicating its potency:

Cell Line IC50 (µM)
MDA-MB-231 (breast cancer)700
CCRF-CEM (leukemia)10

These findings highlight the compound's potential as a selective inhibitor for certain cancer types .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes or receptors. It is hypothesized that the compound may inhibit enzyme activity by binding to active sites or alter receptor functions through interaction with binding sites, thereby modulating various biochemical pathways .

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive evaluation of various derivatives showed that modifications to the phenolic structure enhanced antimicrobial activity. The presence of halogen substituents was particularly noted to increase efficacy against resistant strains .
  • Cancer Cell Line Study : Research conducted on multiple cancer cell lines demonstrated that the compound not only inhibited growth but also induced apoptosis in certain cases, suggesting a dual mechanism of action—growth inhibition and programmed cell death .

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